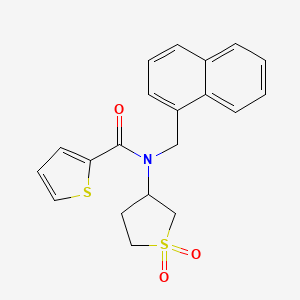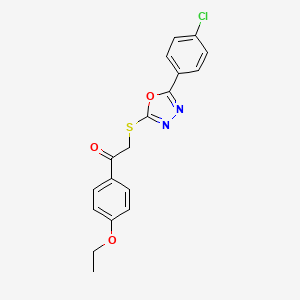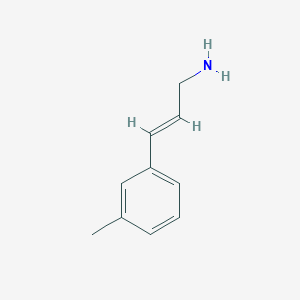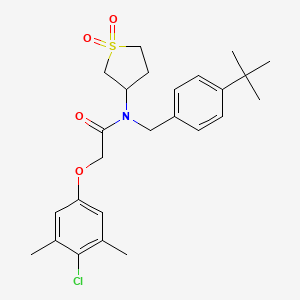![molecular formula C16H12BrN5O B15097131 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and quinazoline rings in its structure makes it a unique compound with interesting chemical properties.
Méthodes De Préparation
The synthesis of 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-bromobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with guanidine to form the triazinoquinazoline ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one can be compared with other similar compounds, such as:
- 4-(3-bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 1,3,5-triazino[1,2-a]benzimidazol-2-amines
These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the quinazoline ring in this compound makes it unique and may contribute to its distinct biological properties.
Propriétés
Formule moléculaire |
C16H12BrN5O |
|---|---|
Poids moléculaire |
370.20 g/mol |
Nom IUPAC |
3-amino-1-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C16H12BrN5O/c17-10-5-3-4-9(8-10)13-19-15(18)21-16-20-14(23)11-6-1-2-7-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23) |
Clé InChI |
MURVSCKQPGFXFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B15097074.png)

![6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B15097102.png)
![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)

![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)



